An In-depth Technical Guide to the Core Basic Properties of 3-Cyano-6-methyl-2(1H)-pyridinone
An In-depth Technical Guide to the Core Basic Properties of 3-Cyano-6-methyl-2(1H)-pyridinone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental basic properties of 3-Cyano-6-methyl-2(1H)-pyridinone, a key intermediate in the synthesis of various pharmaceutically active compounds. This document delves into its chemical structure, physicochemical properties, and reactivity, with a focus on its basicity. Detailed experimental protocols for the determination of key parameters are provided, and its role as a precursor in the synthesis of the cardiotonic agent Milrinone is explored through a signaling pathway diagram. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.
Chemical and Physical Properties
3-Cyano-6-methyl-2(1H)-pyridinone is a solid, appearing as a slightly yellow granular crystalline powder.[1] It is a six-membered heterocyclic compound featuring a pyridinone ring substituted with a cyano and a methyl group.[2]
Table 1: Physicochemical Properties of 3-Cyano-6-methyl-2(1H)-pyridinone
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆N₂O | [2][3] |
| Molecular Weight | 134.14 g/mol | [2][3] |
| Melting Point | 293-295 °C | [2][4] |
| Water Solubility | 2.38 g/L (at 20 °C) | [5] |
| Appearance | Slightly yellow granular crystalline powder | [1] |
| CAS Number | 4241-27-4 | [2] |
Basicity and Tautomerism
The basicity of 3-Cyano-6-methyl-2(1H)-pyridinone is a crucial parameter influencing its reactivity and biological interactions. Like other 2-pyridones, it exists in a tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms. The lactam form is thermodynamically more stable and predominates in both solid and solution phases.[5] This tautomerism plays a significant role in its chemical behavior.
Synthesis and Reactivity
3-Cyano-6-methyl-2(1H)-pyridinone serves as a versatile intermediate in organic synthesis. One notable application is its use as a reactant in the synthesis of Milrinone, a selective phosphodiesterase 3 (PDE3) inhibitor.[4][7] This highlights its importance in the development of cardiovascular drugs. The synthesis of the pyridinone core itself can be achieved through various methods, including multicomponent reactions.[8][9]
The reactivity of 3-Cyano-6-methyl-2(1H)-pyridinone is characterized by the functional groups present in its structure. The cyano group can undergo various transformations, and the pyridinone ring can be subject to electrophilic and nucleophilic substitution reactions.
Biological Significance and Drug Development Context
The 3-cyano-2-pyridone scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and water solubility.[5][10] Derivatives of 3-cyano-2-pyridone have been investigated for a range of biological activities, including:
-
Anticancer Activity: Certain 3-cyano-2(1H)-pyridone derivatives have demonstrated promising activity against various cancer cell lines, such as non-small-cell lung and breast cancer.[5][11]
-
Cardiotonic Effects: The most prominent therapeutic application is seen in Milrinone, which is a derivative of 3-cyano-2-pyridone and is used in the treatment of congestive heart failure.[1][11]
-
Antimicrobial and Antifungal Activity: Various derivatives have shown potential as antimicrobial and antifungal agents.[12][13]
The role of 3-Cyano-6-methyl-2(1H)-pyridinone as a precursor to Milrinone places it within the context of drugs targeting the cyclic adenosine monophosphate (cAMP) signaling pathway.
Synthesis of Milrinone and its inhibitory effect on the PDE3 signaling pathway.
Milrinone acts by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[14][15] This inhibition leads to an increase in intracellular cAMP levels. In cardiac muscle, elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates calcium channels and myofilaments, resulting in increased cardiac contractility (positive inotropy).[16] In vascular smooth muscle, increased cAMP leads to vasodilation.[14][15]
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination, a fundamental property for drug development.
Objective: To determine the thermodynamic equilibrium solubility of 3-Cyano-6-methyl-2(1H)-pyridinone in an aqueous buffer.
Materials:
-
3-Cyano-6-methyl-2(1H)-pyridinone
-
Phosphate buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV system
-
0.22 µm syringe filters
Procedure:
-
Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., DMSO) for HPLC calibration. Prepare a series of calibration standards by diluting the stock solution with the aqueous buffer.
-
Sample Preparation: Add an excess amount of 3-Cyano-6-methyl-2(1H)-pyridinone to a glass vial containing a known volume of PBS (e.g., 5 mL). The excess solid should be clearly visible.
-
Equilibration: Place the vials on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vials to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the filtered supernatant using a validated HPLC-UV method. Determine the concentration of the dissolved compound by comparing its peak area to the calibration curve.
-
Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.
Workflow for determining aqueous solubility by the shake-flask method.
Determination of pKa by UV-Vis Spectrophotometry
This protocol describes a common method for determining the acid dissociation constant (pKa).
Objective: To determine the pKa of the conjugate acid of 3-Cyano-6-methyl-2(1H)-pyridinone.
Materials:
-
3-Cyano-6-methyl-2(1H)-pyridinone
-
Deionized water
-
Buffers of known pH ranging from acidic to basic (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer
-
pH meter
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 3-Cyano-6-methyl-2(1H)-pyridinone in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Sample Preparation: Prepare a series of solutions by adding a small, constant volume of the stock solution to a series of buffers with different pH values. Ensure the final concentration of the compound is the same in all solutions.
-
UV-Vis Spectra Acquisition: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify the wavelength(s) where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH.
-
pKa Determination: The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species. This can be determined from the inflection point of the sigmoidal curve of absorbance vs. pH. Alternatively, the Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa.
Conclusion
3-Cyano-6-methyl-2(1H)-pyridinone is a molecule of significant interest in medicinal chemistry and drug development. Its basic properties, particularly its tautomeric nature and the electronic influence of its substituents, are fundamental to its reactivity and its utility as a synthetic intermediate. Its role as a precursor to the PDE3 inhibitor Milrinone underscores its importance in the development of therapies for cardiovascular diseases. The provided experimental protocols offer standardized methods for characterizing its key physicochemical properties, which is essential for any drug discovery and development program. This guide serves as a foundational resource for scientists and researchers working with this and related compounds.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-シアノ-6-メチル-2(1H)-ピリジノン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 4. 3-Cyano-6-methyl-2(1H)-pyridinone | 4241-27-4 [chemicalbook.com]
- 5. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Metal-Free Cascade Formation of C–C and C–N Bond for the Construction of 3-Cyano-2-Pyridones with Insecticidal Properties [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Milrinone: basic and clinical pharmacology and acute and chronic management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. safercare.vic.gov.au [safercare.vic.gov.au]
- 16. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
